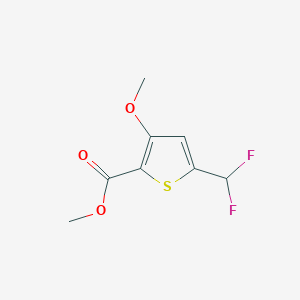

Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate

Description

Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate is a fluorinated thiophene derivative characterized by a methoxy group at position 3, a methyl ester at position 2, and a difluoromethyl substituent at position 3. The inclusion of fluorine atoms is strategically significant, as fluorination is known to enhance metabolic stability, bioavailability, and binding affinity in pharmaceuticals and agrochemicals . This compound’s structural features make it a valuable intermediate in drug discovery and pesticide development, where fluorine’s electronic and steric effects are leveraged to optimize performance.

Properties

CAS No. |

181063-90-1 |

|---|---|

Molecular Formula |

C8H8F2O3S |

Molecular Weight |

222.21 g/mol |

IUPAC Name |

methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate |

InChI |

InChI=1S/C8H8F2O3S/c1-12-4-3-5(7(9)10)14-6(4)8(11)13-2/h3,7H,1-2H3 |

InChI Key |

HHUVBWQJVUXZRX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC(=C1)C(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions.

Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions using methanol and a suitable leaving group.

Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The methoxy and difluoromethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the methoxy or difluoromethyl groups.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate exhibits notable biological activity, primarily attributed to its functional groups that facilitate interactions with biological targets through hydrogen bonding and other non-covalent interactions. Research indicates its potential in:

- Cancer Therapeutics : The compound may influence various biological pathways relevant to cancer progression, making it a candidate for drug development aimed at targeting specific molecular pathways involved in tumor growth.

- Inhibition Studies : Structure-activity relationship (SAR) studies have shown that thiophene derivatives can serve as potent inhibitors of enzymes such as d-amino acid oxidase, which is implicated in neurodegenerative diseases .

Synthetic Organic Chemistry

The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structural features allow for:

- Late-stage Functionalization : The difluoromethyl group can be utilized in late-stage difluoromethylation processes, enhancing the complexity of synthesized compounds .

- Reactivity Modifications : The methoxy group can participate in various chemical reactions, including oxidation and reduction, allowing for the generation of diverse derivatives with tailored properties.

Materials Science

The incorporation of this compound into polymer matrices or other materials can enhance their electronic properties:

- Conductive Polymers : Thiophene derivatives are known for their electrical conductivity, making them suitable for applications in organic electronics and photovoltaic devices.

- Nanocomposites : The compound's unique properties may also contribute to the development of advanced nanocomposites with improved mechanical and thermal characteristics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding interactions through hydrogen bonding and hydrophobic effects, leading to increased potency and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Methyl 3-Methoxythiophene-2-Carboxylate (CAS 62353-75-7)

This analog shares the methoxy group at position 3 and the methyl ester at position 2 but lacks the difluoromethyl group at position 5 . Key differences include:

- Fluorine Impact : The absence of fluorine in this compound likely reduces its metabolic stability and lipophilicity compared to the difluoromethyl derivative. Fluorine’s electron-withdrawing effects in the target compound may also alter electronic distribution, affecting reactivity in cross-coupling reactions.

- Applications: Non-fluorinated analogs like this are often used in less specialized synthetic pathways, whereas fluorinated versions are prioritized in contexts requiring enhanced pharmacokinetics .

Methyl 5-(4-Fluorophenyl)-3-(Dimethylaminomethyleneamino)thiophene-2-Carboxylate (CAS 914104-23-7)

This compound features a 4-fluorophenyl group at position 5 and a dimethylaminomethyleneamino group at position 3 . Comparatively:

- In contrast, the difluoromethyl group in the target compound offers steric bulk and polarity modulation.

- Biological Relevance: The dimethylaminomethyleneamino group could enable hydrogen bonding or act as a leaving group, suggesting divergent reactivity compared to the methoxy group in the target molecule.

Methyl 5-Chloro-3-Chlorosulfonylthiophene-2-Carboxylate

This analog substitutes the difluoromethyl group with a chloro-sulfonyl moiety at position 5 . Notable contrasts include:

- Electrophilicity : The chlorosulfonyl group is highly electrophilic, making this compound reactive toward nucleophiles (e.g., amines in sulfonamide formation). The difluoromethyl group, while electron-withdrawing, is less reactive, favoring stability in biological environments.

- Application Scope : Chlorosulfonyl derivatives are common in herbicide synthesis (e.g., sulfonylureas) , whereas difluoromethyl analogs may be tailored for pharmaceuticals due to fluorine’s ADME (absorption, distribution, metabolism, excretion) benefits .

Methyl 5-Amino-3-(Methoxymethyl)thiophene-2-Carboxylate (CAS 712262-13-0)

Here, a methoxymethyl group replaces the methoxy at position 3, and an amino group is introduced at position 5 . Differences include:

- Reactivity: The amino group enables participation in condensation or diazotization reactions, whereas the difluoromethyl group in the target compound is more inert.

Key Research Findings and Trends

Fluorine’s Role in Bioactivity

Fluorinated thiophenes like the target compound exhibit improved bioavailability and resistance to oxidative metabolism compared to non-fluorinated analogs. For instance, trifluoroethoxy groups in sulfonylurea herbicides (e.g., triflusulfuron-methyl) demonstrate enhanced herbicidal activity due to fluorine’s electronegativity . Similarly, the difluoromethyl group in the target compound may confer analogous advantages in drug design .

Comparative Physicochemical Properties

- Lipophilicity: Difluoromethyl groups increase logP values compared to methoxy or amino substituents, enhancing membrane permeability.

- Thermal Stability : Fluorine’s strong C-F bonds may improve thermal stability, a critical factor in agrochemical formulation .

Biological Activity

Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The compound features a thiophene ring substituted with a difluoromethyl group and a methoxy group, contributing to its unique chemical properties. The general structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated through various assays, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against human pancreatic adenocarcinoma cell lines BxPC-3 and Panc-1.

- IC50 Values : The IC50 values were reported at 0.051 µM for BxPC-3 and 0.066 µM for Panc-1, indicating potent antiproliferative activity. In comparison, the IC50 value against normal lung fibroblasts (WI38) was higher at 0.36 µM, suggesting selectivity towards cancer cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (Normal) | 0.36 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- Microorganisms Tested : It was assessed against a range of Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values demonstrated effectiveness against resistant strains, notably showing an MIC of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

| Bacteria | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown potential anti-inflammatory effects in preliminary studies.

The mechanism by which this compound exerts its biological effects may involve:

- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate DNA, leading to disruption of cellular replication processes.

- Enzyme Inhibition : Investigations suggest that it may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways associated with cancer cell proliferation and bacterial growth .

Case Studies

Several case studies highlight the efficacy of this compound:

- Pancreatic Cancer Study : A study focused on the impact of this compound on pancreatic cancer cells revealed that extended exposure significantly reduced cell viability compared to controls.

- Antibacterial Efficacy : Another study demonstrated that this compound effectively inhibited the growth of MRSA strains, showcasing its potential in treating antibiotic-resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.